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molecular formula C4H11NO4S B8711907 N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID

N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID

Cat. No. B8711907
M. Wt: 169.20 g/mol
InChI Key: BVIXTPMSXQAQBG-UHFFFAOYSA-N
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Patent
US04259332

Procedure details

A solution in 2 liters of water of 315 g of sodium bromoethanesulphonate (Organic Synthesis, Coll. Vol. II, p. 558) and 450 g of ethanolamine was heated to 60°-70° C. for 30 minutes. Excess ethanolamine and water were then distilled off under vacuum, and the residue dissolved in 250-270 ml of water. 2.2 Liters of concentrated hydrochloric acid was added and the solution kept in a refrigerator for 15-20 hours. The precipitated sodium chloride was filtered off using a filter pump, and the solution concentrated until a viscous oil was obtained. The oil was diluted with 60 ml of water and ethanol (about 500 ml) then added to precipitate the reaction product. After the mixture has been left one night in a refrigerator, precipitation was almost complete. The product obtained was filtered off with a filter pump. About 130-140 g of crystalline product was obtained, having a melting point of 180°-183° C.
Name
sodium bromoethanesulphonate
Quantity
315 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([S:4]([O-:7])(=[O:6])=[O:5])[CH3:3].[Na+].[CH2:9]([CH2:11][NH2:12])[OH:10]>O.C(O)C>[OH:10][CH2:9][CH2:11][NH:12][CH2:3][CH2:2][S:4]([OH:7])(=[O:6])=[O:5] |f:0.1|

Inputs

Step One
Name
sodium bromoethanesulphonate
Quantity
315 g
Type
reactant
Smiles
BrC(C)S(=O)(=O)[O-].[Na+]
Name
Quantity
450 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess ethanolamine and water were then distilled off under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 250-270 ml of water
ADDITION
Type
ADDITION
Details
2.2 Liters of concentrated hydrochloric acid was added
FILTRATION
Type
FILTRATION
Details
The precipitated sodium chloride was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated until a viscous oil
CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
then added
CUSTOM
Type
CUSTOM
Details
to precipitate the reaction product
WAIT
Type
WAIT
Details
After the mixture has been left one night in a refrigerator, precipitation
CUSTOM
Type
CUSTOM
Details
The product obtained
FILTRATION
Type
FILTRATION
Details
was filtered off with a filter pump

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) h
Name
Type
product
Smiles
OCCNCCS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 135 (± 5) g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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